molecular formula C14H14ClN3OS B7746512 4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride

4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride

Cat. No.: B7746512
M. Wt: 307.8 g/mol
InChI Key: QELDLABKUIGFQQ-UHFFFAOYSA-N
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Description

4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl groups and an amino phenol moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

The synthesis of 4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride involves multiple steps. One common synthetic route starts with the reaction of malononitrile and 3-mercapto-2-butanone in the presence of sodium methoxide, followed by a reaction with urea to form 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one. This intermediate is then reacted with hydrochloric acid to yield the hydrochloride salt .

Chemical Reactions Analysis

4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS.ClH/c1-8-9(2)19-14-12(8)13(15-7-16-14)17-10-3-5-11(18)6-4-10;/h3-7,18H,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELDLABKUIGFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=C(C=C3)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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